molecular formula C9H11NO3 B8006319 Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No.: B8006319
M. Wt: 181.19 g/mol
InChI Key: LSAWJSRWNFCMNB-UHFFFAOYSA-N
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Description

Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by a pyridine ring with various substituents, including methyl groups and a carboxylate ester. Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Dihydropyridine derivatives are known for their use as calcium channel blockers in the treatment of cardiovascular diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. In the case of its use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to the relaxation of smooth muscle cells and a decrease in blood pressure. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another dihydropyridine derivative used in organic synthesis and as a calcium channel blocker.

    Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Known for its antitumor and bactericidal properties.

Uniqueness

Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the methyl groups and the carboxylate ester can affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1,6-dimethyl-4-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-8(11)7(5-10(6)2)9(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAWJSRWNFCMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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